2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies on its binding affinity and receptor selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Uniqueness
Compared to its analogs, 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide exhibits unique properties due to the specific positioning of the methoxy group on the phenyl ring. This structural variation can significantly influence its chemical reactivity, binding affinity, and overall pharmacological profile.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-16-5-3-6-17(13-16)21-20(24)15-22-9-11-23(12-10-22)18-7-4-8-19(14-18)25-2/h3-8,13-14H,9-12,15H2,1-2H3,(H,21,24) |
InChI Key |
NPFOWGQVCMDCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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